molecular formula C21H18N6O2S B2458536 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941934-96-9

2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2458536
CAS No.: 941934-96-9
M. Wt: 418.48
InChI Key: BOGIALDOFCOCII-UHFFFAOYSA-N
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Description

2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H18N6O2S and its molecular weight is 418.48. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c28-18(23-11-14-6-4-5-9-22-14)10-16-13-30-21-25-19-17(20(29)26(16)21)12-24-27(19)15-7-2-1-3-8-15/h1-9,12,16H,10-11,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGIALDOFCOCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic molecule with potential biological activities due to its unique structural characteristics. This article reviews the biological activity associated with this compound, synthesizing findings from various studies to present a comprehensive overview.

Structural Characteristics

The molecular formula of the compound is C20H16N6O2SC_{20}H_{16}N_{6}O_{2}S with a molecular weight of 404.4 g/mol. The compound features a thiazolo-pyrimidine core fused with a pyrazole ring, contributing to its diverse biological activities. Its structure allows for significant interactions with biological targets, which can enhance its pharmacological profile.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that similar compounds possess significant antimicrobial properties. For instance:

  • Compounds based on the thiadiazolopyrimidine ring system demonstrated efficacy against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • The anti-quorum sensing inhibition activity was also noted in derivatives tested against Chromobacterium violaceum, indicating potential applications in controlling bacterial biofilms .

Anticancer Activity

The anticancer potential of the compound has been explored extensively:

  • In vitro studies reported cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). IC50 values for related compounds ranged from 5.69 to 9.36 µM against MCF-7 cells .
  • The structure–activity relationship (SAR) analysis suggests that modifications in the chemical structure can lead to enhanced anticancer efficacy .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of the compound with specific proteins involved in cancer pathways. For example:

  • The compound was shown to interact effectively with targets implicated in hormonal signaling pathways relevant to breast cancer treatment .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Study Compound Biological Activity IC50 Values
Study 1Thiadiazolopyrimidine DerivativesAntimicrobial (Gram-positive & Gram-negative bacteria)N/A
Study 2Pyrazolopyrimido-thiadiazolopyrimidine DerivativesCytotoxicity against MCF-7 cells5.69 - 9.36 µM
Study 3Triazolo[4,3-a]pyrimidine DerivativesAntitumor activity against MDA-MB-231 cells17.83 μM

Synthesis and Safety Profile

The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions to achieve the desired molecular structure. Preliminary safety assessments indicate that while specific toxicity data for this compound are lacking, general safety considerations apply based on its functional groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with condensation of phenylhydrazine derivatives with thiourea or thioamides to form the pyrazolo-thiazolo-pyrimidine core. Subsequent acylation with chloroacetamide derivatives introduces the acetamide moiety. Key parameters include:

  • Temperature control (e.g., reflux in ethanol at 80°C for cyclization steps) .
  • Catalysts such as triethylamine or sodium hydride to facilitate nucleophilic substitutions .
  • Solvent selection (e.g., DMF for acylation, dichloromethane for purification) .
    • Optimization : Reaction progress should be monitored via TLC or HPLC, with final purification using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and ring systems .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and detect isotopic patterns .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s activity in enzyme inhibition assays across different studies?

  • Methodology :

  • Orthogonal Assays : Compare results from fluorometric, colorimetric, and radiometric assays to rule out method-specific artifacts .
  • Binding Kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and stoichiometry .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes against target enzymes like kinases or proteases .
  • Buffer Optimization : Test pH, ionic strength, and cofactor requirements to identify assay condition dependencies .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives of this compound?

  • Methodology :

  • Systematic Substitution : Synthesize analogs with modifications to the pyridin-2-ylmethyl group, phenyl ring, or thiazolo-pyrimidine core .
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors and hydrophobic regions .
  • In Vitro Profiling : Screen derivatives against panels of related enzymes (e.g., tyrosine kinases, cytochrome P450 isoforms) to map selectivity .
  • QSAR Modeling : Apply machine learning (e.g., Random Forest, SVM) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How can the reaction mechanism for key synthetic steps (e.g., cyclization or acylation) be experimentally validated?

  • Methodology :

  • Isotopic Labeling : Use ¹³C-labeled intermediates to track carbon migration during cyclization via NMR .
  • Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to propose rate-determining steps .
  • Computational Modeling : Employ density functional theory (DFT) to simulate transition states and intermediate stability .
  • Trapping Intermediates : Quench reactions at partial completion and isolate intermediates for structural characterization .

Q. What approaches are effective in improving the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility or membrane permeability .
  • Salt Formation : Prepare hydrochloride or sodium salts to improve aqueous solubility .
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and block them via fluorination or methylation .
  • In Silico ADME Prediction : Tools like SwissADME or pkCSM to forecast bioavailability and toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.